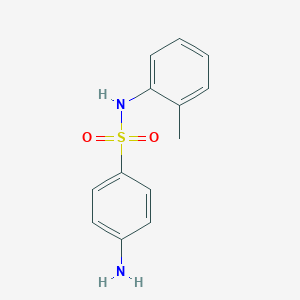
1-(3-氯丙基)哌啶-4-醇
描述
1-(3-Chloropropyl)piperidin-4-OL is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chloropropyl group attached to the piperidine ring, specifically at the 1-position, and a hydroxyl group at the 4-position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals and other industries.
科学研究应用
1-(3-Chloropropyl)piperidin-4-OL has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Chemistry: It is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
作用机制
Target of Action
The primary target of 1-(3-Chloropropyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
1-(3-Chloropropyl)piperidin-4-OL, like other CCR5 antagonists, contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Result of Action
The result of the action of 1-(3-Chloropropyl)piperidin-4-OL is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into the cell, thereby inhibiting the progression of the disease .
生化分析
Biochemical Properties
1-(3-Chloropropyl)piperidin-4-OL has been evaluated for its potential role in biochemical reactions, particularly in the context of HIV treatment . It has been found to interact with the chemokine receptor CCR5, a key co-receptor in the process of HIV-1 entry . The compound’s interaction with CCR5 is believed to involve a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in the compound .
Cellular Effects
In cellular processes, 1-(3-Chloropropyl)piperidin-4-OL has been found to have antagonistic activities against CCR5 . This suggests that it could potentially inhibit the entry of HIV-1 into cells, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chloropropyl)piperidin-4-OL is believed to involve its interaction with the CCR5 receptor . This interaction is thought to inhibit the entry of HIV-1 into cells, potentially leading to changes in gene expression and other cellular processes .
准备方法
The synthesis of 1-(3-Chloropropyl)piperidin-4-OL can be achieved through several routes. One common method involves the reaction of 4-hydroxypiperidine with 1-chloropropane under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxypiperidine
Reagent: 1-chloropropane
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
Reaction: Nucleophilic substitution at the 1-position of the piperidine ring
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
化学反应分析
1-(3-Chloropropyl)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrogenation: The compound can be hydrogenated to reduce double bonds or other unsaturated groups.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
相似化合物的比较
1-(3-Chloropropyl)piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-(3-Methoxypropyl)piperidin-4-OL: Similar structure but with a methoxy group instead of a chloro group, leading to different reactivity and applications.
1-(3-Bromopropyl)piperidin-4-OL:
4-Hydroxypiperidine: Lacks the chloropropyl group, making it a simpler molecule with different chemical properties.
属性
IUPAC Name |
1-(3-chloropropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLTVEOBDGHJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508165 | |
| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145285-36-5 | |
| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)



